molecular formula C21H21N3O6 B11049715 4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11049715
M. Wt: 411.4 g/mol
InChI Key: OUSQEJOYLCSWIA-UHFFFAOYSA-N
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Description

4-(5,8-DIMETHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including methoxy, dihydro-benzodioxin, furylmethyl, and pyrazolopyridinone moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,8-DIMETHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. The starting materials often include substituted benzodioxins, furylmethyl derivatives, and pyrazolopyridinones. Key steps in the synthesis may involve:

    Formation of the benzodioxin ring: This can be achieved through cyclization reactions involving appropriate dihydroxybenzene derivatives and methoxy reagents under acidic or basic conditions.

    Introduction of the furylmethyl group: This step may involve the use of furylmethyl halides or similar reagents in nucleophilic substitution reactions.

    Construction of the pyrazolopyridinone core: This can be accomplished through condensation reactions between hydrazine derivatives and pyridine carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(5,8-DIMETHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dihydro-benzodioxin ring can be reduced to form fully saturated benzodioxin derivatives.

    Substitution: The furylmethyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

Major products formed from these reactions include oxidized derivatives, reduced benzodioxin compounds, and various substituted pyrazolopyridinones, each with distinct chemical and biological properties.

Scientific Research Applications

4-(5,8-DIMETHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(5,8-DIMETHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridinones, benzodioxins, and furylmethyl derivatives, such as:

    4-(5,8-DIMETHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE analogs: These compounds share similar structural features but may have different substituents or functional groups.

    Benzodioxin derivatives: Compounds with variations in the benzodioxin ring structure.

    Pyrazolopyridinone derivatives: Compounds with modifications in the pyrazolopyridinone core.

Uniqueness

The uniqueness of 4-(5,8-DIMETHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C21H21N3O6/c1-26-16-8-14(18(27-2)20-19(16)29-6-7-30-20)13-9-17(25)23-21-15(13)10-22-24(21)11-12-4-3-5-28-12/h3-5,8,10,13H,6-7,9,11H2,1-2H3,(H,23,25)

InChI Key

OUSQEJOYLCSWIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C3CC(=O)NC4=C3C=NN4CC5=CC=CO5)OC)OCCO2

Origin of Product

United States

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